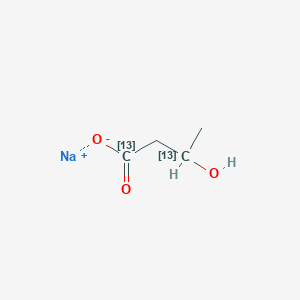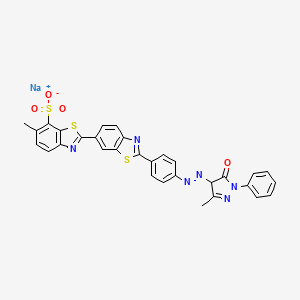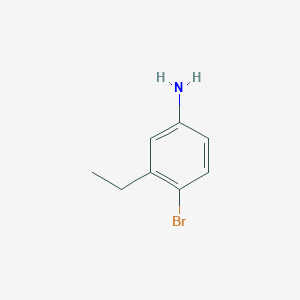
4-Bromo-3-ethylaniline
Übersicht
Beschreibung
4-Bromo-3-ethylaniline is a chemical compound with the CAS Number: 52121-42-3. It has a molecular weight of 200.08 and its IUPAC name is 4-bromo-3-ethylphenylamine . It is typically in liquid form .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H10BrN . The InChI code for this compound is 1S/C8H10BrN/c1-2-6-5-7 (10)3-4-8 (6)9/h3-5H,2,10H2,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Solvent Additive in Organic Photovoltaics
4-Bromo-3-ethylaniline derivatives, like 4-bromoanisole, have been utilized as solvent additives to control phase separation and purity in organic photovoltaic devices. These additives help in promoting the aggregation of P3HT, a semiconducting polymer, thereby improving the morphology of the blends. This is crucial for enhancing the efficiency of organic photovoltaic devices (Xueliang Liu et al., 2012).
Palladium-Assisted Synthesis of Indoles
Palladium(II) chloride facilitates the reaction of 2-bromoanilines with methyl vinyl ketone and ethyl acrylate, leading to the formation of vinylogous arylamino ketones and esters. A subsequent palladium(0)-assisted cyclization process yields 3-substituted indoles, showcasing this compound's role in synthesizing complex organic compounds (A. Kasahara et al., 1986).
Development of Antimicrobial Agents
This compound derivatives have been explored for their antimicrobial properties. For instance, substituted phenyl azetidines synthesized from this compound show promise as potential antimicrobial agents. These compounds, upon characterization and antimicrobial screening, have demonstrated efficacy against various microbial strains (K. Doraswamy et al., 2013).
Hydrovinylation Reactions
In the field of catalysis, this compound derivatives like 4-bromostyrene have been used in hydrovinylation reactions. These reactions are important for the synthesis of 3-arylbutenes, which serve as precursors to several pharmaceutically relevant compounds. The selectivity and yield of these reactions can be significantly enhanced through the judicious choice of catalysts and conditions (T. V. RajanBabu et al., 2003).
Safety and Hazards
Wirkmechanismus
Target of Action
4-Bromo-3-ethylaniline is a compound often used in organic synthesis reactions as a reagent or intermediate . The primary targets of this compound are typically organic molecules that it can react with, such as nitro groups .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. For instance, in the synthesis of m-bromoaniline from benzene, three reactions are required: a nitration, a conversion from the nitro group to an amine, and a bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific context of its use. As a reagent or intermediate in organic synthesis, it could be involved in a variety of pathways depending on the other reactants and the desired end product .
Result of Action
The result of this compound’s action is the formation of new organic compounds through chemical reactions. The specific molecular and cellular effects would depend on the context of its use and the nature of the resulting compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, the reactions it participates in may require specific conditions to proceed efficiently .
Eigenschaften
IUPAC Name |
4-bromo-3-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQNNOZROOJVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634410 | |
| Record name | 4-Bromo-3-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52121-42-3 | |
| Record name | 4-Bromo-3-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chlorothieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1629772.png)

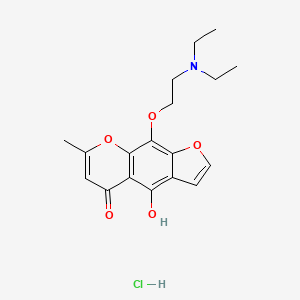
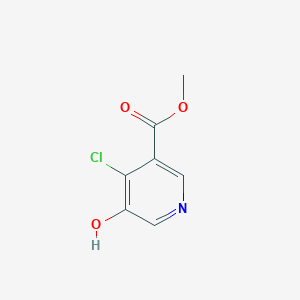
![1-[1-(Diphenylmethyl)azetidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1629777.png)
![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-, monosodium salt](/img/structure/B1629778.png)

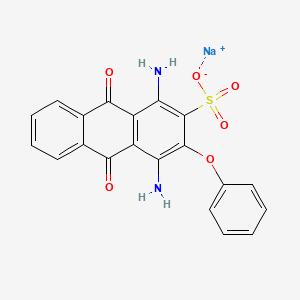
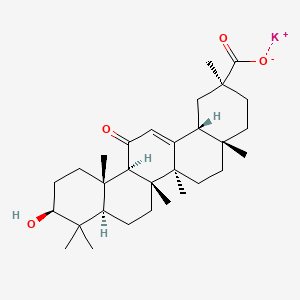
![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxotetradecyl)amino]ethyl]-, monosodium salt](/img/structure/B1629783.png)

